molecular formula C25H24FN3O2 B1241793 Unii-HB82hzf849

Unii-HB82hzf849

Cat. No.: B1241793
M. Wt: 417.5 g/mol
InChI Key: SPBXLWNNWOLJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-HB82hzf849, identified by CAS No. 349-57-5, is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . Key structural features include a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a hydroxyl (-OH) substituent on a benzene ring. Its synthesis involves reacting triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran (THF) under ice-cooled conditions, yielding a 67% isolated product .

The compound is classified with hazard warnings H302-H315-H319-H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory sensitization .

Properties

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one

InChI

InChI=1S/C25H24FN3O2/c26-17-5-6-19-23(13-17)31-28-25(19)16-7-9-29(10-8-16)14-15-11-21-24(22(30)12-15)18-3-1-2-4-20(18)27-21/h1-6,13,15-16,27H,7-12,14H2

InChI Key

SPBXLWNNWOLJEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CC4CC5=C(C(=O)C4)C6=CC=CC=C6N5

Synonyms

2-(4-(6-fluorobenzisoxazol-3-yl)piperidinyl)methyl-1,2,3,4-tetrahydrocarbazol-4-one
QF 2004B
QF-2004B
uglysy12

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
This compound 349-57-5 C₇H₄F₃NO₃ 207.11 -CF₃, -NO₂, -OH Reference
3-Methoxy-5-nitrobenzotrifluoride 131747-42-1 C₈H₆F₃NO₃ 221.13 -CF₃, -NO₂, -OCH₃ 0.92
3'-Nitro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol 131747-43-2 C₁₃H₈F₃NO₃ 283.20 -CF₃, -NO₂, -OH, biphenyl 0.90
5,5'-Oxybis(1-nitro-3-(trifluoromethyl)benzene) 131747-44-3 C₁₄H₆F₆N₂O₅ 396.20 -CF₃, -NO₂, ether linkage 0.89
4-Nitro-2-(trifluoromethyl)phenol 131747-45-4 C₇H₄F₃NO₃ 207.11 -CF₃, -NO₂, -OH (para-nitro) 0.89
5-Nitro-2-(trifluoromethyl)phenol 131747-46-5 C₇H₄F₃NO₃ 207.11 -CF₃, -NO₂, -OH (meta-nitro) 0.88

Key Observations:

Biphenyl Derivatives: The biphenyl analog (CAS 131747-43-2) introduces a second aromatic ring, increasing molecular weight and steric bulk, which may affect binding affinity in biological systems.

Positional Isomerism: 4-Nitro-2-(trifluoromethyl)phenol and 5-Nitro-2-(trifluoromethyl)phenol are positional isomers differing in nitro group placement. Para-substitution (4-nitro) may confer greater symmetry and stability compared to meta-substitution (5-nitro) .

Ether vs. Hydroxyl Linkages: 5,5'-Oxybis(1-nitro-3-(trifluoromethyl)benzene) contains an ether bridge, enabling dimerization and altering solubility compared to monomeric analogs .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Methoxy-substituted analogs exhibit higher logP values than hydroxyl-containing compounds, impacting membrane permeability in drug design .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability across all analogs, making them suitable for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.